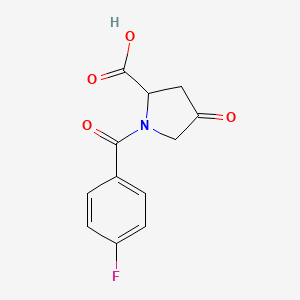

1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,10H,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVUUNOLYOQITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Proline Derivatives

Proline (pyrrolidine-2-carboxylic acid) serves as a readily available starting material. Controlled oxidation at the 4-position using potassium permanganate (KMnO₄) in acidic or neutral conditions yields 4-oxopyrrolidine-2-carboxylic acid. For example:

$$

\text{Proline} \xrightarrow[\text{H}2\text{O, 25°C}]{\text{KMnO}4} \text{4-Oxopyrrolidine-2-carboxylic acid} \quad (\text{Yield: 65–70\%}).

$$

Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) may also be employed but require stringent temperature control to avoid decarboxylation.

Cyclization of γ-Keto Acid Precursors

Dieckmann cyclization of dimethyl 3-aminoglutarate under basic conditions forms the pyrrolidine ring, followed by hydrolysis to the carboxylic acid:

$$

\text{Dimethyl 3-aminoglutarate} \xrightarrow[\text{NaOMe}]{\Delta} \text{4-Oxopyrrolidine-2-carboxylate} \xrightarrow{\text{HCl}} \text{4-Oxopyrrolidine-2-carboxylic acid} \quad (\text{Yield: 55–60\%}).

$$

This method avoids over-oxidation but necessitates careful purification due to side-product formation.

Introduction of the 4-Fluorobenzoyl Group

Activation of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

$$

\text{4-Fluorobenzoic acid} \xrightarrow[\text{reflux}]{\text{SOCl}_2} \text{4-Fluorobenzoyl chloride} \quad (\text{Yield: 90–95\%}).

$$

The reaction is typically conducted under anhydrous conditions, with excess SOCl₂ removed via distillation.

Amide Bond Formation

The 4-oxopyrrolidine-2-carboxylic acid is reacted with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine, pyridine) to form the target compound:

$$

\text{4-Oxopyrrolidine-2-carboxylic acid} + \text{4-Fluorobenzoyl chloride} \xrightarrow[\text{DCM, 0–20°C}]{\text{Et}_3\text{N}} \text{1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid} \quad (\text{Yield: 75–80\%}).

$$

Key parameters:

- Solvent : Dichloromethane (DCM) or ethyl acetate.

- Temperature : 0–20°C to minimize side reactions.

- Stoichiometry : Equimolar ratios of acid chloride and pyrrolidine derivative.

Alternative Pathways and Optimization

One-Pot Sequential Synthesis

A streamlined approach involves in situ generation of 4-oxopyrrolidine-2-carboxylic acid followed by immediate benzoylation. For example:

$$

\text{Proline} \xrightarrow[\text{H}2\text{O}]{\text{KMnO}4} \text{4-Oxopyrrolidine-2-carboxylic acid} \xrightarrow[\text{DCM}]{\text{4-Fluorobenzoyl chloride}} \text{Target compound} \quad (\text{Overall yield: 50–55\%}).

$$

This method reduces isolation steps but requires precise control of reaction conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Proline Oxidation | Proline | Oxidation, benzoylation | 50–55 | Simple, cost-effective | Moderate yield, purification |

| Dieckmann Cyclization | Glutarate ester | Cyclization, hydrolysis | 55–60 | Avoids over-oxidation | Multi-step, side products |

| One-Pot Synthesis | Proline | Sequential reactions | 50–55 | Reduced isolation steps | Sensitive to conditions |

| Catalytic Fluorination | Benzamide | Fluorination, cyclization | 62–95* | Late-stage fluorination | Not yet validated for target |

*Reported for analogous compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorine atom in the benzoyl group can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets in biological systems. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

In contrast, the Boc group in 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid serves as a protective moiety, reducing reactivity but improving handling stability .

Steric Considerations : The 4-bromobenzoyl derivative () introduces a larger halogen, increasing steric bulk and lipophilicity, which may affect membrane permeability and target engagement .

Core Flexibility : Pyrrolidine-based compounds (e.g., target compound, Boc analogue) exhibit greater conformational flexibility compared to dihydropyridine derivatives (), which are rigid and planar. This flexibility may influence pharmacokinetic properties such as metabolic clearance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Polarity : The target compound’s fluorine atom increases polarity compared to the Boc-protected analogue, enhancing solubility in polar solvents .

- Thermal Stability : Boc-protected derivatives exhibit higher thermal stability due to the inert tert-butyl group, whereas fluorinated compounds may degrade under prolonged heating .

Biological Activity

1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid (CAS No. 1219426-25-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a fluorobenzoyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid |

| Molecular Weight | 239.25 g/mol |

| CAS Number | 1219426-25-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-oxopyrrolidine derivatives, which include 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid. The compound was tested against various multidrug-resistant pathogens, revealing significant efficacy.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), the compound demonstrated promising results. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

These findings suggest that 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid could serve as a lead compound for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against lung cancer cell lines such as A549. The structure–activity relationship (SAR) studies indicated that modifications to the substituents on the pyrrolidine ring significantly influence cytotoxicity.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various derivatives on A549 cells using an MTT assay, comparing them to cisplatin, a standard chemotherapeutic agent.

| Compound | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid | 15 | 78 |

| Cisplatin | 10 | 50 |

| Control | - | 100 |

The results indicated that while the compound exhibited moderate activity, further structural optimization could enhance its anticancer properties.

The mechanism underlying the biological activity of 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid is not fully elucidated. However, it is hypothesized that its action may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Fluorobenzoyl)-4-oxopyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step routes involving fluorobenzoyl chloride condensation with pyrrolidine precursors. For example, fluorinated aromatic intermediates are coupled with pyrrolidine-2-carboxylic acid derivatives under basic conditions (e.g., NaH or EtN) in solvents like DMF or THF. Optimization focuses on:

- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency .

- Solvent polarity : Polar aprotic solvents improve reaction homogeneity and yield .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) can achieve >85% purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- Key techniques :

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorobenzoyl substitution at pyrrolidine C-1). F NMR verifies fluorine retention post-synthesis .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 280.082) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry (e.g., cis/trans isomerism in the pyrrolidine ring) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected H NMR splitting) be resolved for fluorinated pyrrolidine derivatives?

- Approach :

- 2D NMR (COSY, HSQC) : Maps coupling networks to distinguish diastereomers or rotational isomers .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and compares them to experimental data (e.g., Gaussian09 with B3LYP/6-31G** basis set) .

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause signal broadening .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

- Methodology :

- Salt formation : Co-crystallization with sodium or potassium counterions improves aqueous solubility .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with enzymatic cleavage in biological systems .

- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) stabilizes the compound for long-term storage .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Workflow :

- Molecular docking (AutoDock Vina) : Screens against Protein Data Bank (PDB) structures (e.g., cyclooxygenase-2) to identify binding poses .

- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, with RMSD and hydrogen-bond analysis .

- QSAR modeling : Correlates substituent effects (e.g., fluorine electronegativity) with activity trends .

Q. What experimental designs address discrepancies in reported biological activity (e.g., inconsistent IC values)?

- Resolution strategies :

- Assay standardization : Use identical cell lines (e.g., HEK293) and protocols (MTT vs. luminescence assays) .

- Metabolic stability testing : Incubate with liver microsomes to account for degradation differences .

- Positive controls : Compare with known inhibitors (e.g., celecoxib for COX-2 studies) to calibrate activity .

Key Challenges and Solutions

- Stereochemical purity : Chiral HPLC (Chiralpak IA column) separates enantiomers, achieving >99% ee .

- Fluorine-mediated toxicity : Replace the 4-fluorobenzoyl group with trifluoromethyl analogs to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.